molecular formula C13H15N5O3 B10945503 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydrazinyl-2-oxoacetamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydrazinyl-2-oxoacetamide

Cat. No.: B10945503
M. Wt: 289.29 g/mol
InChI Key: BGAGQPYPLOSULP-UHFFFAOYSA-N
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Description

N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-HYDRAZINO-2-OXOACETAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a phenyl group, and hydrazino and oxoacetamide functionalities. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

Molecular Formula

C13H15N5O3

Molecular Weight

289.29 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-hydrazinyl-2-oxoacetamide

InChI

InChI=1S/C13H15N5O3/c1-8-10(15-11(19)12(20)16-14)13(21)18(17(8)2)9-6-4-3-5-7-9/h3-7H,14H2,1-2H3,(H,15,19)(H,16,20)

InChI Key

BGAGQPYPLOSULP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=O)NN

Origin of Product

United States

Chemical Reactions Analysis

N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-HYDRAZINO-2-OXOACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of hydrazine derivatives.

    Substitution: The hydrazino group can participate in substitution reactions with electrophiles, forming new derivatives with different functional groups.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Scientific Research Applications

N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-HYDRAZINO-2-OXOACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-HYDRAZINO-2-OXOACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydrazino and oxoacetamide groups allow it to form hydrogen bonds and other interactions with biological macromolecules, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-HYDRAZINO-2-OXOACETAMIDE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and overall reactivity. The unique combination of hydrazino and oxoacetamide groups in N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-HYDRAZINO-2-OXOACETAMIDE contributes to its distinct chemical and biological properties.

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